

Structural Elucidation of 2-(2,3-Dimethylphenoxy)aniline: A Comprehensive Analytical Guide

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Compound of Interest

| | |
|----------------|--------------------------------|
| Compound Name: | 2-(2,3-Dimethylphenoxy)aniline |
| CAS No.: | 3169-78-6 |
| Cat. No.: | B3124197 |

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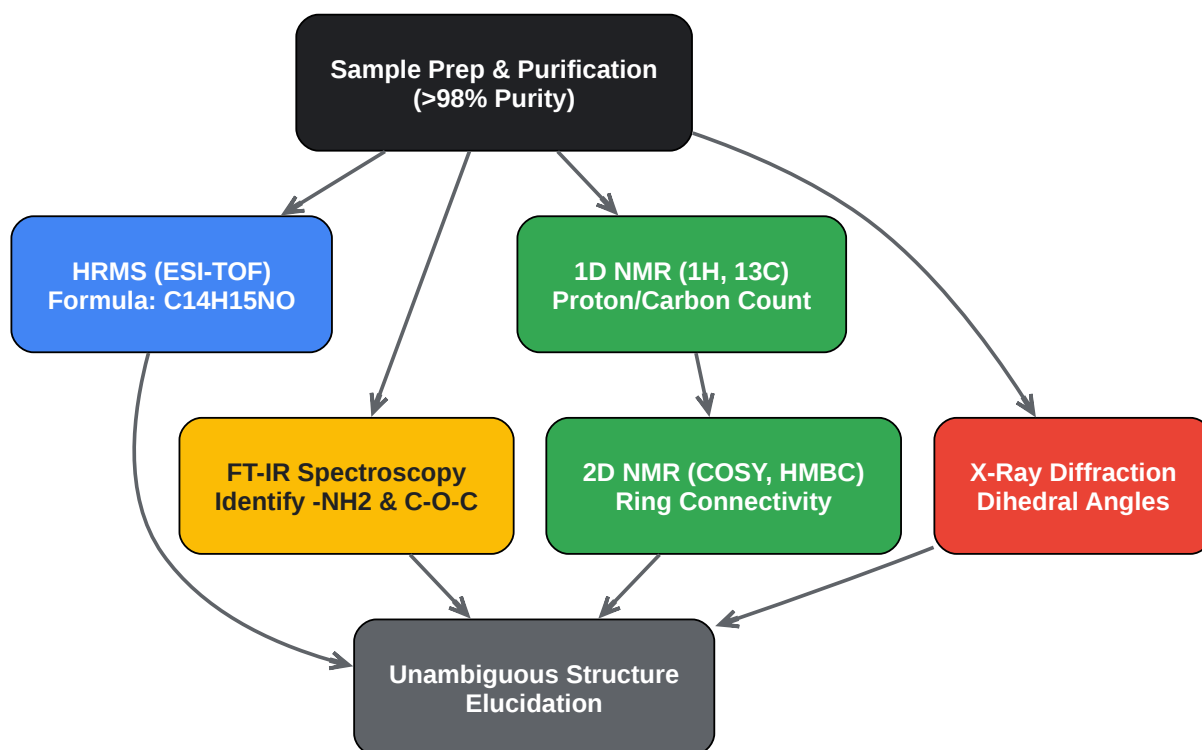
Executive Summary

2-(2,3-Dimethylphenoxy)aniline (CAS: 3169-78-6) is a highly functionalized diaryl ether that serves as a critical structural motif in the development of pharmaceuticals, particularly kinase inhibitors and CNS-active agents[1]. The molecule features an electron-rich aniline ring coupled via an ether linkage to a sterically demanding 2,3-dimethylphenyl moiety. Unambiguously elucidating this structure requires a multi-modal analytical strategy to map its complex electronic environment and sterically driven 3D conformation. This whitepaper outlines a rigorous, self-validating workflow for the complete structural characterization of **2-(2,3-Dimethylphenoxy)aniline**.

Strategic Analytical Workflow

The elucidation of asymmetric diaryl ethers cannot rely on a single analytical technique. While 1D Nuclear Magnetic Resonance (NMR) provides the foundational carbon and proton counts, differentiating the substitution patterns of the two distinct aromatic rings requires advanced 2D NMR techniques (COSY, HSQC, HMBC)[2]. High-Resolution Mass Spectrometry (HRMS) acts

as the initial gatekeeper to confirm the exact molecular formula, while Fourier Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the primary amine and ether linkages[3].



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Orthogonal analytical workflow for **2-(2,3-Dimethylphenoxy)aniline** structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality & Principle: Before mapping atomic connectivity, the empirical formula (C₁₄H₁₅NO) must be validated. Electrospray Ionization (ESI) is selected as a soft ionization technique to prevent the premature cleavage of the C–O–C ether bond, ensuring the intact molecular ion is the base peak. The exact mass calculation dictates that the protonated molecular ion

should appear at m/z 214.1232[4].

Self-Validating Protocol:

- Preparation: Dissolve 1 mg of **2-(2,3-Dimethylphenoxy)aniline** in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid to promote efficient protonation.
- Calibration: Infuse a standard Agilent tuning mix immediately prior to the run. The system is self-validated only if the mass accuracy of the calibrant is within <5 ppm.
- Acquisition: Inject 5 μ L into an ESI-TOF mass spectrometer operating in positive ion mode.
- Validation: Extract the exact mass of the peak and calculate the isotopic pattern to confirm the absence of halogens and the presence of a single nitrogen atom (Nitrogen Rule).

Vibrational Spectroscopy (FT-IR)

Causality & Principle: FT-IR is highly sensitive to changes in dipole moments, making it the premier technique for identifying specific functional groups. The primary amine (–NH₂) and the diaryl ether (C–O–C) linkages exhibit highly diagnostic stretching frequencies[3]. The asymmetric and symmetric N-H stretches will appear above 3300 cm^{-1} , while the strong C-O-C stretch is characteristic of aromatic ethers around 1200-1250 cm^{-1} [2].

Self-Validating Protocol:

- Background Check: Acquire a background spectrum of the empty chamber to subtract atmospheric H₂O and CO₂.

- **Sample Prep:** Prepare a KBr pellet by grinding 2 mg of the analyte with 200 mg of anhydrous, oven-dried KBr. Press under 10 tons of pressure to form a transparent disk.
- **Acquisition:** Acquire the spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} (minimum 32 scans).
- **Diagnostic Analysis:** Confirm the presence of the primary amine via a doublet at $\sim 3450 \text{ cm}^{-1}$ and $\sim 3360 \text{ cm}^{-1}$, and the ether linkage via a sharp, intense band at $\sim 1220 \text{ cm}^{-1}$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Principle: NMR forms the core of the structural elucidation. The molecule contains two distinct aromatic systems that influence each other through space and through bonds. The aniline ring is electron-rich due to the ortho-amino group, which shields its adjacent protons. Conversely, the 2,3-dimethylphenoxy ring is sterically crowded, restricting bond rotation and influencing the magnetic anisotropy of the adjacent protons[5].

To definitively prove the structure, 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required. HMBC maps long-range (2-3 bond) carbon-proton couplings, allowing us to "see" across the ether oxygen by showing a correlation between the oxygen-bound carbons of both rings[2][6].

Self-Validating Protocol:

- **Preparation:** Dissolve 15 mg of the compound in 0.6 mL of CDCl_3 .
- **Internal Standard:** Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The protocol is validated by locking the TMS signal exactly to 0.00 ppm.
- **1D Acquisition:** Acquire ^1H NMR at 400 MHz using a standard 30° pulse sequence and a 2-second relaxation delay. Acquire ^{13}C NMR at 100 MHz using proton decoupling (WALTZ-16) with 1024 scans to ensure sufficient signal-to-noise for the quaternary carbons[7].
- **2D Acquisition:** Perform 2D HSQC to map direct C-H bonds and 2D HMBC (optimized for long-range J-coupling of 8 Hz) to bridge the two aromatic systems[4].

Quantitative Data Summary: NMR Assignments

The table below summarizes the extracted chemical shifts based on the electronic effects of the amino and ether substituents on the diaryl ether core.

| Position | ¹ H NMR (δ, ppm, CDCl ₃) | Multiplicity (J in Hz) | ¹³ C NMR (δ, ppm) | Key HMBC Correlations |
|--------------------------|-------------------------------------------------|------------------------|------------------------------|------------------------------|
| Aniline Ring | | | | |
| C1 (C-NH ₂) | - | - | 138.5 | H3, H5 |
| C2 (C-O) | - | - | 145.2 | H4, H6, Phenoxy-H6' |
| C3 | 6.85 | dd (8.0, 1.5) | 116.3 | H4, H5 |
| C4 | 6.72 | td (8.0, 1.5) | 118.8 | H6 |
| C5 | 6.95 | td (8.0, 1.5) | 124.1 | H3 |
| C6 | 6.80 | dd (8.0, 1.5) | 119.5 | H4 |
| -NH ₂ | ~3.80 | br s | - | - |
| Phenoxy Ring | | | | |
| C1' (C-O) | - | - | 154.6 | H3', H5', Aniline-H3 |
| C2' (C-CH ₃) | - | - | 128.4 | H4', H6', 2'-CH ₃ |
| C3' (C-CH ₃) | - | - | 139.1 | H4', H5', 3'-CH ₃ |
| C4' | 7.05 | d (7.5) | 126.2 | H6' |
| C5' | 7.12 | t (7.5) | 125.8 | H4', H6' |
| C6' | 6.65 | d (7.5) | 112.4 | H4' |
| 2'-CH ₃ | 2.15 | s | 12.5 | C1', C2', C3' |
| 3'-CH ₃ | 2.30 | s | 20.1 | C2', C3', C4' |

Data Interpretation Note: The crucial HMBC correlation across the ether bond (Aniline C2 to Phenoxy H6' and Phenoxy C1' to Aniline H3) unambiguously confirms the connectivity between

the two rings[5][6].

Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Principle: While NMR provides 2D connectivity in solution, highly substituted diaryl ethers adopt specific 3D "butterfly" or "skew" conformations in the solid state to minimize steric repulsion between ortho-substituents (specifically the $-NH_2$ group and the 2'-methyl group)[2]. SCXRD provides the exact dihedral angles, confirming the spatial arrangement and validating the steric strain predicted by NMR chemical shifts[8].

Self-Validating Protocol:

- **Crystallization:** Dissolve 50 mg of the purified compound in a minimum volume of a 1:1 mixture of dichloromethane and hexane. Allow the solvent to slowly evaporate at room temperature over 48-72 hours to yield diffraction-quality single crystals.
- **Mounting:** Mount a suitable crystal on a glass fiber and transfer it to a diffractometer equipped with Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- **Data Collection:** Collect data at 100 K using a liquid nitrogen cryostream. **Self-Validation:** Operating at 100 K minimizes thermal motion of the atoms, ensuring the final structural model achieves a low R-factor ($< 5\%$), validating the atomic positions.
- **Refinement:** Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F^2 [8].

Conclusion

The structural elucidation of **2-(2,3-Dimethylphenoxy)aniline** relies on a self-validating matrix of analytical techniques. HRMS and FT-IR establish the molecular boundaries and functional groups, while 1D and 2D NMR provide a complete map of the atomic connectivity, specifically resolving the complex electronic interplay of the substituted diaryl ether system. Finally, SCXRD confirms the sterically driven 3D conformation, ensuring total structural confidence for downstream pharmaceutical applications.

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